Ethyl (2-cyano-3-ethoxyacryloyl)carbamate
Overview
Description
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C9H12N2O4 It is known for its unique structural features, including a cyano group, an ethoxy group, and a carbamate moiety
Scientific Research Applications
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents.
Biology: The compound’s derivatives are studied for their biological activities, such as antitumor properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, also known as ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate, is a push-pull olefin
Mode of Action
The compound undergoes a highly stereoselective reaction with ethyl orthoformate in the presence of acetic anhydride, resulting in the formation of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) . This compound can be isomerized to Z-2 after two hours of irradiation at 254 nm . The backward isomerization from Z-2 to E-2 can be driven by heat and occurs spontaneously and irreversibly .
Biochemical Pathways
The compound’s ability to undergo isomerization suggests it could potentially influence pathways involving molecular switches .
Result of Action
The primary result of the compound’s action is the isomerization from E-2 to Z-2 under ultraviolet light, and the spontaneous and irreversible isomerization from Z-2 back to E-2 under heat . This behavior suggests that the compound could potentially function as a molecular switch .
Action Environment
The isomerization of the compound is influenced by environmental factors such as light and heat . Specifically, ultraviolet light drives the isomerization from E-2 to Z-2, while heat drives the backward isomerization from Z-2 to E-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized through a highly stereoselective reaction involving ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate in the presence of acetic anhydride. The reaction typically occurs under reflux conditions in chloroform for about two hours, yielding the E-isomer of the compound in approximately 75% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and ethoxy groups can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions:
Isomerization: Ultraviolet light for Z to E isomerization and heat for the reverse process.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products:
Isomerization: The major products are the E and Z isomers of this compound.
Substitution: Depending on the nucleophile, products can include substituted carbamates or cyano derivatives.
Comparison with Similar Compounds
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as:
Ethyl (2-cyanoacetyl)carbamate: A precursor in the synthesis of this compound.
Ethyl acetoacetate derivatives: These compounds also undergo Z-E isomerization but exhibit different equilibrium behaviors compared to this compound.
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184148 | |
Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869116-51-8, 1187-34-4 | |
Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1187-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: Why is the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate highly stereoselective towards the E isomer?
A1: The reaction of Ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride predominantly yields the E isomer of this compound (E-2). This high stereoselectivity is attributed to two main factors []:
Q2: What is unique about the isomerization behavior of this compound?
A2: this compound (E-2) exhibits unusual irreversible thermal isomerization to its Z isomer (Z-2) []. While UV irradiation at 254 nm can convert 40% of E-2 to Z-2, the Z-2 isomer spontaneously and entirely reverts back to E-2 without external stimuli []. This process is characterized by a negative entropy of activation, suggesting a more charge-separated transition state compared to the ground state []. The low rotational barrier and significant chemical shift difference (∆δC=C = 85.83 ppm) between the two sp2-hybridized carbons of the C=C bond further classify this compound as a "push-pull" olefin [].
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